molecular formula C18H18O5 B13118264 6,2',4'-Trimethoxyflavanone

6,2',4'-Trimethoxyflavanone

Cat. No.: B13118264
M. Wt: 314.3 g/mol
InChI Key: GLQDUOUZVYGIDH-UHFFFAOYSA-N
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Description

6,2',4'-Trimethoxyflavanone is a useful research compound. Its molecular formula is C18H18O5 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-9,18H,10H2,1-3H3

InChI Key

GLQDUOUZVYGIDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 6,2 ,4 Trimethoxyflavanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This system typically includes:

A doublet of doublets for the proton at C-2 (H-2), usually found downfield around 5.4 ppm. chemicalbook.com

Two distinct signals, each a doublet of doublets, for the diastereotopic protons at C-3 (H-3ax and H-3eq), which typically appear further upfield between 2.8 and 3.1 ppm. chemicalbook.com

The remaining signals in the ¹H NMR spectrum would correspond to the aromatic protons on the A- and B-rings and the protons of the three methoxy (B1213986) groups. The precise chemical shifts and coupling constants of the aromatic protons would depend on the substitution pattern. The three methoxy group signals would each appear as a singlet, likely in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum would complement this data, showing 18 distinct carbon signals, including a signal for the C-4 carbonyl carbon (around 190 ppm), signals for the C-2 and C-3 carbons, and signals for the methoxy and aromatic carbons.

Table 1: Expected ¹H NMR Signals for the Flavanone (B1672756) Core

ProtonExpected Chemical Shift (ppm)Multiplicity
H-2~ 5.4dd
H-3~ 2.8 - 3.12 x dd

Note: This table is based on general data for the flavanone skeleton and is not specific experimental data for 6,2',4'-Trimethoxyflavanone.

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is a key tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement.

Molecular Ion Peak : The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak ([M]⁺) or a pseudomolecular ion peak ([M+H]⁺) corresponding to its molecular weight (314.3 g/mol ) or exact mass (314.115424). spectrabase.com

Fragmentation Pattern : Flavonoids, including flavanones, often undergo a characteristic Retro-Diels-Alder (RDA) fragmentation in the C-ring. This cleavage provides valuable information about the substitution patterns on the A- and B-rings. phcogj.com For this compound, this would result in fragment ions corresponding to the methoxy-substituted A-ring and the dimethoxy-substituted B-ring, helping to confirm the placement of the methoxy groups.

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₈H₁₈O₅ spectrabase.com
Exact Mass314.115424 g/mol spectrabase.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Fingerprinting

IR and UV-Vis spectroscopy provide a "fingerprint" of the compound by probing its vibrational and electronic transitions, respectively.

Infrared (IR) Spectroscopy An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound. spectrabase.com The spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O (Ketone)~ 1680
C=C (Aromatic)~ 1600, 1500
C-O (Ether)~ 1250, 1050
C-H (Aromatic)~ 3100-3000
C-H (Aliphatic)~ 3000-2850

Note: This table represents typical absorption ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within a molecule's chromophores. Flavanones typically display two main absorption maxima in their UV-Vis spectra. researchgate.net

Band I : Arising from the cinnamoyl system (B-ring and the heterocyclic portion), this band is characteristically of low intensity or appears as a shoulder for flavanones, typically in the 310-330 nm range.

Band II : A strong absorption resulting from the benzoyl system (A-ring and the C-4 carbonyl group), which is observed between 270-295 nm.

While the UV spectrum for the related 6,2',4'-trimethoxyflavone shows maxima at 226, 271, and 334 nm, specific experimental data for the flavanone is not available in the consulted literature. caymanchem.com The differences in conjugation between a flavone (B191248) and a flavanone would result in distinct spectral profiles.

Chemical Synthesis and Derivatization Strategies for 6,2 ,4 Trimethoxyflavanone

Synthetic Approaches for Flavanone (B1672756) Core Structures

The construction of the fundamental flavanone scaffold is the initial and most critical phase in the synthesis of 6,2',4'-trimethoxyflavanone. This bicyclic system, consisting of a chromanone ring fused with a phenyl group at the 2-position, can be assembled through various synthetic routes.

The synthesis of flavanones has traditionally been dominated by methods that involve the cyclization of a chalcone (B49325) precursor. iiste.org More recently, modern catalytic methods have been developed to improve efficiency, yield, and reaction conditions. nih.gov

Classical Pathway: Chalcone Cyclization The most prevalent classical method for synthesizing the flavanone core involves a two-step process:

Claisen-Schmidt Condensation: This reaction forms the chalcone intermediate. For the synthesis of this compound, the precursors would be 5-methoxy-2-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde. This condensation is typically catalyzed by an aqueous alkaline base. orientjchem.orgajptonline.com

Intramolecular Cyclization: The resulting 2'-hydroxychalcone (B22705) undergoes an intramolecular Michael addition (cyclization) to form the flavanone ring. iiste.orgnih.gov This step can be promoted by various catalysts, including acids (acetic acid, phosphoric acid), bases (piperidine, sodium acetate), or other reagents under thermal conditions. iiste.orgnepjol.info

Modern Synthetic Pathways Contemporary advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing the flavanone core.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the cyclization of 2'-hydroxychalcones, often from several hours or days to just minutes, while also improving yields. nepjol.info

Palladium-Catalyzed Oxidative Cyclization: A versatile modern approach involves the palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones. nih.govrsc.org This method provides a divergent route to either flavanones or flavones depending on the choice of oxidants and additives, offering a highly atom-economic pathway. nih.gov

Method Description Catalysts/Conditions Advantages Disadvantages
Classical Chalcone Cyclization Two-step process involving Claisen-Schmidt condensation followed by intramolecular cyclization of the 2'-hydroxychalcone intermediate. iiste.orgnih.govBase (NaOH, KOH) for condensation; Acid (AcOH, H₃PO₄) or Base (piperidine) for cyclization. iiste.orgnepjol.infoWell-established, readily available starting materials.Often requires harsh conditions (strong acids/bases), long reaction times. rsc.org
Microwave-Assisted Cyclization Utilizes microwave energy to accelerate the intramolecular cyclization of the 2'-hydroxychalcone. nepjol.infoAcetic acid, piperidine (B6355638) under microwave irradiation. nepjol.infoDrastically reduced reaction times, often higher yields. nepjol.infoRequires specialized microwave synthesis equipment.
Palladium-Catalyzed Cyclization Oxidative cyclization of 2′-hydroxydihydrochalcones as common intermediates. nih.govPd(II) catalysts with various oxidants (e.g., O₂, benzoquinone). nih.govrsc.orgMild reaction conditions, high atom economy, divergent synthesis possibilities. nih.govCatalyst cost and sensitivity.

The C2 position of the flavanone core is a stereocenter, meaning flavanones exist as a pair of enantiomers. Since the biological activity of chiral molecules can differ significantly between enantiomers, methods for stereoselective synthesis are of high importance. pharmasalmanac.com

Organocatalysis: Chiral organocatalysts, such as those based on proline, quinine-thiourea, or other chiral amines, can catalyze the direct and highly enantioselective intramolecular cyclization of 2'-hydroxychalcones. researchgate.netglobethesis.comnih.gov This biomimetic approach mimics the action of chalcone isomerase enzymes and can achieve high enantiomeric excess (up to 99% ee). researchgate.netglobethesis.com

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective route to chiral flavanones.

Chalcone Isomerase: In nature, this enzyme catalyzes the stereospecific cyclization of chalcones to (2S)-flavanones. frontiersin.org

Lipase-Catalyzed Cascades: A one-pot chemo-enzymatic cascade using lipases can achieve both the initial aldol (B89426) condensation to form the chalcone and its subsequent intramolecular cyclization to yield (S)-flavanones. researchgate.net

Kinetic Resolution: Enzymes can also be used for the kinetic resolution of racemic flavanones or their precursors, selectively reacting with one enantiomer to allow for the separation of the other. nih.gov

Asymmetric Metal Catalysis: Chiral metal complexes, particularly with rhodium or palladium, are used in the asymmetric 1,4-conjugate addition of arylboronic acids to chromones, producing enantioenriched flavanones. researchgate.netnih.gov

Strategy Catalyst/System Typical Enantiomeric Excess (ee) Key Feature
Organocatalysis Chiral amines, thiourea (B124793) derivatives. globethesis.comnih.govHigh (often >90%, up to 99%). globethesis.comDirect, biomimetic cyclization of chalcones under mild conditions.
Enzymatic Catalysis Chalcone Isomerase, Lipases. frontiersin.orgresearchgate.netVery high (often >95%). researchgate.netEnvironmentally friendly, high stereospecificity.
Asymmetric Metal Catalysis Rhodium or Palladium with chiral ligands. researchgate.netnih.govHigh (often >95%). nih.govConjugate addition to chromone (B188151) precursors.
Kinetic Resolution Lipases, Baker's Yeast. nih.govVariable, up to >95%. nih.govSeparation of a racemic mixture; theoretical max yield is 50% for one enantiomer.

Regioselective Methoxy (B1213986) Group Installation and Modification

The specific substitution pattern of this compound requires precise control over the placement of three methoxy groups. This can be achieved either by using appropriately substituted starting materials or by regioselective methylation of a polyhydroxylated flavanone precursor.

Synthesis from Pre-methoxylated Precursors: The most direct chemical synthesis involves starting with building blocks that already contain the methoxy groups in the desired positions. As mentioned, the Claisen-Schmidt condensation between 5-methoxy-2-hydroxyacetophenone (for the A-ring) and 2,4-dimethoxybenzaldehyde (for the B-ring) directly leads to the precursor for this compound. orientjchem.orgnih.gov

Regioselective O-Methylation: Alternatively, one could start with a polyhydroxyflavanone and selectively methylate the hydroxyl groups at the C6, C2', and C4' positions.

Chemical Methylation: This approach often requires a multi-step sequence of protection and deprotection of various hydroxyl groups to achieve methylation at the desired positions. acs.org Reagents like dimethyl sulfate (B86663) (DMS) or methyl iodide (MeI) are commonly used in the presence of a base. acs.orgkoreascience.kr

Enzymatic Methylation: Flavonoid O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid scaffold. nih.gov These enzymes exhibit high regioselectivity and can be used to target specific positions, such as the 6- or 4'-hydroxyl groups. nih.govtandfonline.comnih.gov The development of fusion OMTs or using a cocktail of different OMTs could potentially achieve the desired trimethoxylation pattern in a one-pot bioconversion process. researchgate.net

Design and Synthesis of this compound Analogues

The synthesis of analogues is crucial for exploring the chemical space around the parent molecule and for conducting structure-activity relationship studies.

The rational design of analogues of this compound involves systematic modifications to its structure to probe the effects of various substituents on its properties.

Modification of Methoxy Groups: The number and position of methoxy groups can be altered. Analogues could include di- or tetramethoxyflavanones, or isomers where the methoxy groups are located at different positions (e.g., 7,3',5'-trimethoxyflavanone). One could also synthesize the corresponding hydroxylated (demethylated) analogues. researchgate.net

Introduction of Other Functional Groups: Halogens (F, Cl, Br), alkyl groups, or nitro groups can be introduced onto the A or B rings to modulate electronic properties and lipophilicity. nih.govnih.gov

Bioisosteric Replacement: Methoxy groups could be replaced by other bioisosteres, such as ethoxy, trifluoromethoxy, or methylthio groups, to fine-tune steric and electronic parameters.

Scaffold Modification: The core flavanone structure itself can be altered, for example, by creating aza-flavanones where the oxygen atom in the C-ring is replaced by a nitrogen atom. acs.org

Design Principle Example Modification Rationale
Varying Methoxy Pattern Synthesis of 5,2',4'-trimethoxyflavanone or 6,4'-dimethoxyflavanone.To determine the importance of the C6-methoxy group for biological activity.
Demethylation Conversion of a methoxy group to a hydroxyl group (e.g., 6-hydroxy-2',4'-dimethoxyflavanone).To assess the role of hydrogen bond donating capability. mdpi.com
Halogenation Introduction of a bromine atom at the C5' position of the B-ring.To increase lipophilicity and introduce a potential site for metabolic interactions. nih.gov
Bioisosteric Replacement Replacing the C4'-methoxy group with a trifluoromethoxy (-OCF₃) group.To alter electronic properties without significantly changing steric bulk.
Scaffold Hopping Synthesis of the corresponding 6,2',4'-trimethoxychalcone or -flavone.To evaluate the importance of the saturated C-ring and the C2 stereocenter. nih.gov

The synthesis of rationally designed analogues is a cornerstone of SAR studies. By systematically altering the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify the key molecular features responsible for its effects. ontosight.ai

For instance, SAR studies on other flavonoids have demonstrated that:

The pattern of methoxylation and hydroxylation on both A and B rings is critical for activities such as anti-inflammatory, antioxidant, and anti-cancer effects. mdpi.comnih.gov

Increased methoxylation can enhance lipophilicity, which may improve cell membrane permeability. nih.gov

The presence of hydroxyl groups, particularly at positions like C5 or C7, can be crucial for antioxidant activity through radical scavenging or metal chelation. mdpi.com

Targeted modifications of this compound would be pursued to answer specific SAR questions. For example, synthesizing the 6-hydroxy and 6-demethoxy analogues would clarify the role of the C6-methoxy group. Similarly, synthesizing a series of analogues with different substituents at the C5' position (e.g., H, F, Cl, Me, OMe) would probe the electronic and steric requirements for interaction with a specific biological target. nih.gov This systematic approach allows for the optimization of the lead compound to enhance potency and selectivity. nih.gov

Mechanistic Investigations of Biological Activities Associated with 6,2 ,4 Trimethoxyflavanone

Antioxidant Potentials and Cellular Defense Mechanisms

The antioxidant capacity of flavonoids is a cornerstone of their bioactivity. This is often attributed to their chemical structure, which allows them to donate electrons and neutralize reactive oxygen species (ROS). However, the specific antioxidant mechanisms of 6,2',4'-trimethoxyflavanone are not yet extensively documented in scientific literature.

Direct Radical Scavenging Capabilities

Direct radical scavenging is a primary mechanism by which antioxidants neutralize harmful free radicals. Common assays to evaluate this capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thereby quenching it.

Currently, there is a notable lack of published studies that have specifically assessed the direct radical scavenging activity of this compound using these standard assays. Consequently, no specific data on its IC50 values (the concentration required to scavenge 50% of the radicals) for DPPH or ABTS are available in the reviewed scientific literature. The antioxidant potential of flavonoids is known to be influenced by the number and position of hydroxyl and methoxyl groups. The presence of methoxy (B1213986) groups, as in this compound, can modulate the electron-donating capacity of the molecule, but specific quantitative data for this compound is not yet established.

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, some flavonoids can exert antioxidant effects by upregulating the body's own defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the transcription of genes encoding for a suite of antioxidant and detoxifying enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Research specifically investigating the effect of this compound on the Nrf2 pathway or its impact on the activity of endogenous antioxidant enzymes like SOD and CAT has not been identified in the current body of scientific literature. Therefore, it remains unknown whether this compound can enhance cellular antioxidant defenses through this indirect mechanism.

In Vitro and In Silico Models for Antioxidant Assessment

In vitro cellular models and in silico computational studies are valuable tools for predicting and understanding the antioxidant activity of compounds. Cellular assays can measure the ability of a compound to protect cells from oxidative damage, while computational models can predict reactivity and molecular interactions based on chemical structure.

As of the latest review of scientific databases, there are no specific in vitro or in silico studies published that focus on the antioxidant assessment of this compound. Such studies would be instrumental in elucidating its potential mechanisms of action and guiding future in vivo research.

Anti-inflammatory Research Paradigms

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids have been widely studied for their anti-inflammatory properties, which are often linked to their ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.

Modulation of Pro-inflammatory Mediator Production

Pro-inflammatory mediators, such as cytokines (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6)) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), play a crucial role in the inflammatory response. The inhibition of these molecules is a key target for anti-inflammatory therapies.

Interaction with Inflammatory Signaling Pathways

The inflammatory response is regulated by complex signaling pathways, with Nuclear Factor-kappa B (NF-κB) being a central player. The NF-κB pathway controls the expression of many genes involved in inflammation. Some flavonoids are known to inhibit this pathway, thereby exerting their anti-inflammatory effects.

Specific investigations into the interaction of this compound with the NF-κB signaling pathway or other key inflammatory cascades have not been reported in the available scientific literature. Understanding these interactions is critical to fully characterizing the potential anti-inflammatory profile of this compound.

Cellular Models for Anti-inflammatory Activity Profiling

The anti-inflammatory potential of this compound has been demonstrated in specific cellular models. Research shows that this compound can decrease the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in human monocytic THP-1 cells, with a reported half-maximal inhibitory concentration (IC50) of 47.7 µg/ml. labchem.com.my The THP-1 cell line is a well-established model for studying immune responses, as these cells can be differentiated into macrophage-like cells, which play a central role in inflammation.

In addition to the THP-1 model, murine macrophage cell lines, such as RAW 264.7, are widely used to screen and characterize the anti-inflammatory properties of flavonoids. mdpi.commdpi.com In these models, LPS is typically used as a stimulant to mimic bacterial infection and induce an inflammatory response. The efficacy of a compound is then assessed by measuring its ability to inhibit the production of key pro-inflammatory mediators. These mediators include:

Pro-inflammatory Cytokines: Such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). mdpi.comnih.gov

Inflammatory Enzymes: Including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

Signaling Molecules: Nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2). mdpi.com

Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the gene expression of pro-inflammatory molecules. nih.govnih.gov Investigating the effect of this compound on these pathways in cellular models like LPS-stimulated RAW 264.7 or THP-1 cells would provide deeper insights into its precise mechanism of action.

Table 1: Anti-inflammatory Activity of this compound and Related Flavonoids in Cellular Models

CompoundCellular ModelKey FindingsReference
This compoundTHP-1 (Human Monocytes)Decreases LPS-induced TNF-α production (IC50 = 47.7 µg/ml). labchem.com.my
6,3´,4´-TrihydroxyflavoneRAW 264.7 (Murine Macrophages)Suppresses overexpression of pro-inflammatory biomarkers through IL-17 and TNF signaling pathways. mdpi.com
Hesperetin (a methoxyflavanone)Diabetic Rats (in vivo)Reduced inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.gov
Glabridin (a flavonoid)THP-1, RAW 264.7, J774a.1Attenuates inflammatory mediators including NO, TNF-α, and IL-1β. mdpi.com

Anticancer Research Prospects

Emerging evidence suggests that this compound possesses potential anticancer properties. Specifically, it has been shown to inhibit the migration and invasion of HN-30 head and neck squamous cell carcinoma (HNSCC) cells at a concentration of 10 µM. labchem.com.my This finding points toward its potential role in controlling metastasis, a critical aspect of cancer progression. The broader class of methoxyflavones has been extensively studied for its cytotoxic activities across various cancer cell lines, providing a strong rationale for further investigating the anticancer mechanisms of this compound. mdpi.compreprints.org

Investigation of Antitumourigenic Mechanisms

The antitumourigenic activity of methoxyflavones is often attributed to their ability to interact with and modulate multiple cellular targets and signaling pathways that are dysregulated in cancer. mdpi.compreprints.org A primary mechanism involves the facilitation of ligand-protein binding, which can trigger downstream signaling cascades leading to cell death. mdpi.compreprints.org Key pathways that are often implicated in the anticancer effects of flavonoids and represent important areas for future investigation of this compound include:

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its inhibition is a common mechanism for many anticancer compounds. researchgate.net

MAPK Pathway: This pathway, which includes ERK, p38, and JNK, is involved in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov

NF-κB Pathway: This transcription factor plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Its inhibition is a key target for cancer therapy. nih.gov

The specific positioning of methoxy groups on the flavanone (B1672756) skeleton is a critical determinant of biological activity, influencing factors like lipophilicity and the ability to interact with target proteins. mdpi.com Therefore, mechanistic studies are essential to elucidate how the unique structure of this compound contributes to its antitumourigenic effects.

Modulation of Cellular Proliferation and Cell Cycle Progression

A hallmark of cancer is uncontrolled cellular proliferation, which results from a dysregulated cell cycle. Many flavonoids exert their anticancer effects by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cancer cells from dividing. nih.govnih.gov

For instance, studies on structurally related methoxyflavonoids have demonstrated significant effects on cell cycle progression. 6-Methoxyflavone was found to inhibit the proliferation of HeLa cervical cancer cells by inducing S-phase arrest through the CCNA2/CDK2/p21CIP1 pathway. nih.gov Another compound, 5-methoxyflavanone (B39959), induced cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells. nih.gov These findings suggest that a potential mechanism for this compound's anticancer activity could be the modulation of cell cycle-regulating proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27). mdpi.comnih.gov Investigating these effects in various cancer cell lines would be a critical step in defining its antiproliferative profile.

Table 2: Effects of Methoxyflavonoids on Cell Cycle Progression in Cancer Cells

CompoundCancer Cell LineEffect on Cell CycleKey Pathway/MediatorsReference
6-MethoxyflavoneHeLa (Cervical Cancer)S-phase arrestCCNA2/CDK2/p21CIP1 nih.gov
5-MethoxyflavanoneHCT116 (Colon Cancer)G2/M phase arrestp53, p21, ATM/Chk2 nih.gov
XanthomicrolHCT116 (Colon Cancer)G2/M and G0/G1 phase arrestp53, p21Waf1/CIP1 mdpi.com
Naringin (a flavanone)SiHa (Cervical Cancer)G2/M phase arrestNot specified jbtr.or.kr

Induction of Programmed Cell Death (Apoptosis) Pathways

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. Cancer cells often develop mechanisms to evade apoptosis, allowing for their survival and proliferation. Flavonoids are well-documented inducers of apoptosis in various cancer cells. nih.govjbtr.or.krmdpi.com Apoptosis is primarily executed through two major signaling pathways:

The Extrinsic (Death Receptor) Pathway: Initiated by the binding of death ligands (e.g., FasL, TNF-α) to cell surface receptors, leading to the activation of caspase-8 and subsequent executioner caspases like caspase-3. jbtr.or.krmdpi.com

The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, this pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins (e.g., Bax, Bad) promote the release of cytochrome c from the mitochondria, which activates caspase-9 and, subsequently, executioner caspases. nih.govmdpi.com

Research on other methoxyflavanones provides a framework for investigating this compound. For example, 5-methoxyflavanone was shown to increase the cleavage of caspase-2 and -7 in HCT116 cells. nih.gov Hesperetin has been reported to induce apoptosis by overexpressing Fas and FADD ligands, key components of the extrinsic pathway. nih.gov Further studies could explore whether this compound modulates the expression of Bcl-2 family proteins, activates key caspases (caspase-3, -8, -9), and induces DNA fragmentation in cancer cells.

Inhibition of Angiogenesis and Metastasis-Related Processes

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govmdpi.com Metastasis, the spread of cancer cells to distant sites, is the primary cause of cancer-related mortality. The demonstrated ability of this compound to inhibit the migration and invasion of HN-30 cancer cells is a direct indication of its potential to interfere with metastasis-related processes. labchem.com.my

The anti-angiogenic and anti-metastatic effects of flavonoids are often achieved by:

Inhibiting Vascular Endothelial Growth Factor (VEGF) Signaling: VEGF is a critical regulator of angiogenesis. Flavonoids like Hesperetin can inhibit the VEGF receptor 2 (VEGFR2), thereby blocking downstream signaling through pathways like PI3K/Akt and MAPK. nih.govmdpi.com

Downregulating Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, a crucial step for both local invasion and the formation of new blood vessels. Nobiletin, a polymethoxyflavone, has been shown to suppress the expression of MMP-1, MMP-7, and MMP-9. nih.gov

Given its observed effects on cell migration and invasion, future research on this compound should focus on its potential to inhibit tube formation in endothelial cell models (e.g., HUVECs), downregulate the expression of key pro-angiogenic factors like VEGF and basic fibroblast growth factor (bFGF), and reduce the activity of MMPs in various cancer models.

Structure Activity Relationship Sar Within the Trimethoxyflavanone Class

Influence of Methoxy (B1213986) Group Positionality on Bioactivity Profiles

The position of the three methoxy groups on the flavanone (B1672756) skeleton is a key determinant of the bioactivity of 6,2',4'-Trimethoxyflavanone and its isomers. While specific studies on this compound are limited, general principles derived from related flavonoids indicate that the substitution pattern on both the A and B rings significantly influences the compound's interaction with biological targets.

Research on various flavones and flavanones has shown that methoxylation can modulate properties such as anti-inflammatory, antioxidant, and cytotoxic activities. For instance, studies on polymethoxyflavonoids (PMFs) have indicated that the number and position of methoxy groups are critical for their pharmacokinetic and antitumor activities. sigmaaldrich.com In some cases, increasing the number of methoxy groups can enhance bioactivity, while in others, specific hydroxylation patterns are more effective. For example, the anti-inflammatory activity of some flavones is enhanced by the presence of methoxy groups at certain positions. nih.gov

In the case of this compound, the methoxy group at the 6-position on the A-ring and the 2' and 4' positions on the B-ring create a unique electronic and steric profile. The 2',4'-dimethoxy substitution pattern on the B-ring is of particular interest. Studies on related chalcones and flavanones have explored the impact of B-ring substitution on various biological activities. mdpi.com The presence of a methoxy group at the 2'-position can influence the conformation of the B-ring relative to the C-ring, which can, in turn, affect receptor binding. The 4'-methoxy group is also a common feature in bioactive flavonoids and is known to contribute to various pharmacological effects. nih.gov

Flavanones possess a chiral center at the C2 position of the C-ring, meaning they can exist as two enantiomers, (S) and (R). nih.gov This stereochemistry is a critical factor in their pharmacological interactions, as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral drug can exhibit different biological and pharmacological behaviors.

Role of the Flavanone Backbone in Biological Interactions

The flavanone backbone, characterized by a saturated C2-C3 bond in the C-ring, provides the fundamental scaffold for biological interactions. This structural feature distinguishes flavanones from flavones, which possess a C2-C3 double bond. The saturation at the C2-C3 position imparts a non-planar, three-dimensional conformation to the flavanone molecule, which can be crucial for its interaction with specific biological targets. mdpi.com

The flexibility of the flavanone backbone allows it to adopt various conformations, which can influence its binding affinity to enzymes and receptors. The presence of a carbonyl group at the C4 position and the ether oxygen in the C-ring are also important for forming hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions are fundamental to the mechanism of action of many flavonoids.

Comparative SAR Analysis with Related Flavonoid Subclasses

The bioactivity of this compound can be further understood by comparing its structure-activity relationship with that of related flavonoid subclasses, particularly its unsaturated counterpart, trimethoxyflavones.

The primary structural difference between flavanones and flavones is the presence of a double bond between the C2 and C3 positions in the C-ring of flavones. This C2-C3 double bond in flavones results in a planar C-ring that is conjugated with the A and B rings. mdpi.com This extended conjugation significantly influences the electronic properties and, consequently, the biological activity of the molecule.

In contrast, the saturated C2-C3 bond in flavanones like this compound leads to a non-planar structure. This difference in planarity and electronic distribution can lead to significant variations in the pharmacological profiles of flavanones versus flavones. For instance, the planarity of flavones is often associated with their ability to intercalate with DNA and inhibit certain enzymes. The non-planar structure of flavanones may favor binding to different biological targets or interacting with them in a distinct manner.

Studies comparing the antiradical activity of flavones and flavanones have shown that the C2-C3 double bond can have a variable effect depending on the specific substitution pattern and the polarity of the environment. mdpi.com In some cases, the flavone (B191248) is a more potent antioxidant, while in others, the flavanone shows higher activity. The presence of the C2-C3 double bond also affects the metabolism and bioavailability of flavonoids.

The following table summarizes the key structural and potential bioactivity differences between trimethoxyflavanones and trimethoxyflavones.

FeatureThis compoundIsomeric Trimethoxyflavone
C-Ring Structure Saturated C2-C3 bondUnsaturated C2=C3 double bond
Molecular Geometry Non-planar, three-dimensionalPlanar
Electronic System Less conjugatedExtended π-conjugation
Stereochemistry Chiral center at C2Achiral at C2-C3
Potential Bioactivity May exhibit stereospecific interactionsDifferent receptor binding profile due to planarity

Analytical Methodologies for 6,2 ,4 Trimethoxyflavanone Quantification and Characterization in Complex Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a non-volatile compound like 6,2',4'-trimethoxyflavanone, High-Performance Liquid Chromatography (HPLC) is the most utilized technique, while Gas Chromatography (GC) can be applied under specific conditions, typically for analyzing volatile components or derivatives.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the separation, identification, and quantification of flavonoids. nih.gov It is the standard method for assessing the purity of synthetic this compound and quantifying it in various samples. sigmaaldrich.com The methodology typically involves a reversed-phase column, a gradient elution system, and a suitable detector.

Purity Assessment: The purity of this compound is often determined by HPLC with UV detection. nih.gov A sample is dissolved in an appropriate solvent and injected into the HPLC system. The resulting chromatogram displays peaks corresponding to the target compound and any impurities. The purity is calculated based on the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. rsc.org Purity levels of ≥98% are commonly reported for commercial standards. sigmaaldrich.com

Quantification: For quantification in complex matrices, an HPLC method coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is developed and validated. phytojournal.com A calibration curve is constructed using certified reference standards of this compound at various concentrations. The concentration in an unknown sample is then determined by comparing its peak area to the calibration curve. nih.gov Reversed-phase columns, such as C18, are frequently used for the separation of flavonoids. auctoresonline.orgnih.gov The mobile phase often consists of a mixture of an aqueous solution containing an acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govub.edu

Table 1: Typical HPLC Parameters for Flavanone (B1672756) Analysis
ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile PhaseGradient of aqueous acid (e.g., 0.1% Formic Acid) and organic solvent (e.g., Acetonitrile or Methanol)Allows for the elution of compounds with a wide range of polarities. nih.govresearchgate.net
Flow Rate0.5 - 1.0 mL/minControls the speed of the separation.
DetectionUV/DAD (e.g., 280 nm) or MSDetects and quantifies the separated compounds. auctoresonline.orgnih.gov
Column Temperature25 - 40 °CEnsures reproducible retention times. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net Flavanones, including this compound, are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. nih.govtandfonline.com However, GC coupled with Mass Spectrometry (GC-MS) is invaluable for analyzing volatile impurities, precursors from synthesis, or potential volatile degradation products.

To make non-volatile flavonoids amenable to GC analysis, a derivatization step is required. researchgate.netnih.gov This process chemically modifies the compound to increase its volatility and thermal stability. mdpi.com A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov After derivatization, the sample can be injected into the GC-MS system. The GC separates the derivatized this compound from other volatile components, and the MS provides identification based on the mass spectrum of the derivative. rsc.orgresearchgate.net While less direct than HPLC, this approach can provide high-resolution separation and sensitive detection for specific applications. researchgate.net

Advanced Mass Spectrometry (MS) Techniques for Metabolite Tracing

Understanding the metabolic fate of this compound within a biological system is crucial for comprehending its activity. Advanced Mass Spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are the most powerful tools for metabolite identification and tracing. ijpras.comnih.gov High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are frequently used for this purpose. researchgate.net

The core principle of metabolite tracing involves identifying molecules in a biological sample (e.g., plasma, urine) that are structurally related to the parent compound. ijpras.com These metabolites are formed through enzymatic reactions in the body, which result in predictable changes in the molecular weight of the parent drug. Common metabolic transformations for flavonoids include hydroxylation, demethylation, glucuronidation, and sulfation.

An LC-MS/MS analysis can be set up to specifically look for these mass shifts. nih.gov For instance, the instrument can scan for the parent mass of this compound and the expected masses of its potential metabolites. When a potential metabolite is detected, tandem mass spectrometry (MS/MS) is used to fragment the molecule. The resulting fragmentation pattern provides structural information that can be compared to the fragmentation pattern of the parent compound to confirm the identity of the metabolite. nih.gov

Table 2: Predicted Phase I and Phase II Metabolites of this compound (Parent MW ≈ 314.3 g/mol) and Corresponding Mass Shifts
Metabolic ReactionModificationMass Change (Da)Predicted Metabolite Mass (Da)
HydroxylationAddition of -OH+16~330.3
DemethylationRemoval of -CH3, addition of -H-14~300.3
Di-demethylationRemoval of 2x -CH3, addition of 2x -H-28~286.3
GlucuronidationAddition of C6H8O6+176~490.3
SulfationAddition of SO3+80~394.3

Orthogonal Analytical Approaches for Comprehensive Characterization

For a comprehensive and unambiguous characterization of this compound, relying on a single analytical technique is often insufficient. Orthogonal analytical approaches, which measure the same sample using methods based on different physicochemical principles, are employed to build a robust and reliable data package.

A common orthogonal strategy combines a high-resolution separation technique with multiple detection methods. For example, an HPLC system can be equipped with both a DAD and an MS detector (HPLC-DAD-MS). researchgate.netnih.gov

HPLC provides the physical separation of the compound from the matrix.

The DAD provides quantitative data and UV-Vis spectral information, which is characteristic of the flavanone chromophore. ftb.com.hr

The MS detector provides accurate mass and fragmentation data, confirming the molecular weight and structural elements of the molecule. cabidigitallibrary.org

For complete structural elucidation, especially for a novel compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable orthogonal technique. analis.com.my While chromatography and mass spectrometry can identify a compound and its metabolites, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HMQC) NMR experiments provide definitive information about the precise arrangement of atoms and the connectivity within the molecule, confirming the substitution pattern of the methoxy (B1213986) groups on the flavanone skeleton. publish.csiro.ausilae.itnih.govup.ac.za The combination of these techniques ensures a high degree of confidence in the identity, purity, and structure of this compound.

Metabolic Fates and Biotransformation of Flavanones

In Vitro Metabolic Fate Elucidation of Flavanone (B1672756) Derivatives

In vitro studies using liver microsomes, S9 fractions, and hepatocytes are crucial for predicting the metabolic pathways of xenobiotics, including flavonoids. These systems contain a host of phase I and phase II metabolic enzymes. For methoxyflavanones, key metabolic reactions observed in such systems include O-demethylation, hydroxylation, and reduction of the carbonyl group.

Research on other methoxyflavanones demonstrates that the position of the methoxy (B1213986) groups significantly influences the metabolic profile. For instance, studies on flavanones with methoxy groups on the B-ring have shown that these are primary sites for enzymatic attack, leading to the formation of corresponding hydroxyflavanones. It is plausible that 6,2',4'-trimethoxyflavanone would undergo sequential O-demethylation at one or more of its methoxy positions. The resulting hydroxylated metabolites could then be further conjugated in phase II metabolism.

Table 1: Potential In Vitro Metabolic Reactions for this compound

Reaction Type Potential Metabolite Structure Enzyme Family Implicated
O-Demethylation Hydroxy-dimethoxyflavanone Cytochrome P450 (CYP)
Hydroxylation Trimethoxy-hydroxyflavanone Cytochrome P450 (CYP)

Enzymatic Biotransformation Processes and Metabolite Identification

The enzymatic biotransformation of flavonoids is not limited to human metabolic systems; microorganisms are also capable of metabolizing these compounds, often yielding novel derivatives. Fungal and bacterial cultures are frequently used to model and produce flavonoid metabolites.

Studies on the biotransformation of methoxyflavanones by fungal strains such as Aspergillus and Penicillium have revealed a variety of metabolic reactions. These include hydroxylation, O-demethylation, and reduction of the C4-carbonyl group. For example, the biotransformation of 7-methoxyflavanone (B1630992) with Aspergillus niger resulted in the reduction of the carbonyl group to form 7-methoxyflavan-4-ol. mdpi.com Other fungi have been shown to catalyze hydroxylation at various positions on the flavanone skeleton. mdpi.com

Entomopathogenic filamentous fungi, such as Beauveria bassiana and Isaria fumosorosea, are known for their ability to perform O-demethylation followed by glycosylation on methoxyflavones. nih.gov The biotransformation of 2'-methoxyflavone (B191848) by Beauveria bassiana yielded the O-demethylated product, 2'-hydroxyflavone. nih.gov It is conceivable that this compound could undergo similar transformations, leading to a variety of hydroxylated and subsequently glycosylated metabolites.

Table 2: Examples of Fungal Biotransformation Products of Methoxyflavanones

Substrate Fungal Strain Major Metabolite(s) Reference
7-Methoxyflavanone Aspergillus niger KB (±)-2,4-cis-7-Methoxyflavan-4-ol mdpi.com
7-Methoxyflavanone Aspergillus ochraceus 456 (+)-2,4-trans-7-Methoxyflavan-4-ol, 4'-Hydroxy-7-methoxyflavone mdpi.com
2'-Methoxyflavone Beauveria bassiana KCh J1 2'-Hydroxyflavone nih.gov

Role of Microbiota in Flavanone Metabolism

The gut microbiota plays a pivotal role in the metabolism of dietary flavonoids. qub.ac.ukqub.ac.uk Flavanones that are not absorbed in the small intestine pass to the colon, where they are extensively metabolized by a diverse array of bacterial enzymes. The metabolic capacity of the gut microbiota is vast and includes reactions such as deglycosylation, hydrolysis, ring-fission, dehydroxylation, and demethylation. uea.ac.ukresearchgate.net

Table 3: Common Metabolic Reactions of Flavonoids by Gut Microbiota

Reaction Type Description Resulting Products
O-Demethylation Removal of a methyl group from a methoxy substituent. Hydroxylated flavonoids.
C-ring Fission Cleavage of the heterocyclic C-ring of the flavanone skeleton. Phenylpropionic, phenylacetic, and benzoic acid derivatives.
Dehydroxylation Removal of hydroxyl groups from the aromatic rings. Less hydroxylated phenolic compounds.

Emerging Research Frontiers and Preclinical Exploration of 6,2 ,4 Trimethoxyflavanone

Identification of Novel Molecular Targets and Receptor Interactions

Recent research has successfully identified specific molecular targets for 6,2',4'-Trimethoxyflavanone, moving beyond generalized antioxidant and anti-inflammatory effects often attributed to flavonoids. Two significant interacting partners have been characterized: the Aryl Hydrocarbon Receptor (AHR) and Human Serum Albumin (HSA).

Aryl Hydrocarbon Receptor (AHR): this compound has been identified as a potent and pure antagonist of the Aryl Hydrocarbon Receptor (AHR). nih.govmedchemexpress.com AHR is a crucial transcription factor involved in regulating responses to environmental toxins, as well as processes like immunity and carcinogenesis. nih.gov Unlike other flavonoid-based AHR antagonists, such as α-naphthoflavone, which can act as partial agonists, this compound displays no such partial agonist activity. nih.govnih.gov Its mechanism of action involves competing with AHR agonists, including environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene. nih.govnih.gov This competition effectively inhibits the AHR-mediated activation of target genes, such as Cytochrome P450 1A1 (CYP1A1), in a manner that is independent of cell lineage or species. nih.govnih.gov This specificity makes it a valuable tool for studying AHR signaling pathways. nih.gov

Human Serum Albumin (HSA): The interaction of this compound with Human Serum Albumin (HSA), the most abundant protein in blood plasma, has been thoroughly investigated. nih.govresearchgate.netplos.org Understanding this interaction is critical for determining the compound's distribution and transport in the body. Studies combining fluorescence quenching, mass spectrometry, and circular dichroism have revealed that this compound binds to HSA, inducing conformational changes in the protein. nih.govresearchgate.net Molecular docking experiments have pinpointed the binding site to the hydrophobic pocket within subdomain IIIA of HSA. nih.govplos.orgnih.gov The binding is stabilized by both hydrophobic interactions and hydrogen bonds with specific amino acid residues. nih.govnih.gov

Molecular TargetNature of InteractionKey FindingsSignificance
Aryl Hydrocarbon Receptor (AHR)Pure AntagonistCompetitively inhibits agonist binding (e.g., TCDD, Benzo[a]pyrene); No partial agonist activity. nih.govnih.govPrecise tool for studying AHR signaling; potential for mitigating effects of environmental toxins. nih.gov
Human Serum Albumin (HSA)Binding Partner (Transport)Binds to subdomain IIIA via hydrophobic and hydrogen bond interactions. nih.govnih.gov Binding constant (K) of 1.0±0.01×10³ M⁻¹. plos.orgnih.govCrucial for understanding the pharmacokinetics, distribution, and bioavailability of the compound. nih.gov

Development of Advanced Preclinical Research Models (e.g., organoids, ex vivo systems)

While specific studies employing advanced preclinical models for this compound have yet to be published, the use of organoids and ex vivo systems represents a significant future direction for research. Traditional 2D cell cultures often fail to replicate the complex microenvironments of human tissues, limiting their predictive value. nih.gov

Organoids, which are three-dimensional cell cultures derived from stem cells that recapitulate the architecture and function of an organ, offer a more physiologically relevant platform. nih.gov For instance, liver organoids could be used to study the metabolism of this compound in detail, while intestinal organoids could provide insights into its absorption and bioavailability. nih.gov Tumor organoids derived directly from patients are also becoming invaluable tools in oncology for testing the efficacy of compounds on patient-specific cancers. youtube.com The application of such models could help bridge the gap between in vitro findings and clinical outcomes, providing a more accurate assessment of the compound's biological activity in a human-like context.

Application of Computational Chemistry and Chemoinformatics in Rational Design

Computational approaches are becoming indispensable for accelerating the discovery and optimization of bioactive compounds. For this compound, these tools offer a pathway for rational drug design and a deeper understanding of its molecular interactions.

Molecular docking has been instrumental in elucidating the binding of this compound to Human Serum Albumin (HSA). plos.orgnih.gov These computational studies have successfully predicted that the compound fits into the hydrophobic cavity of subdomain IIIA. nih.gov The simulations identified key intermolecular interactions, including two hydrogen bonds formed between the oxygen atoms of the flavanone (B1672756) and the amino acid residues Arg 410 and Tyr 411, and another hydrogen bond with Asn 391. nih.govnih.gov The computationally calculated binding energy was found to be in close agreement with experimental data, validating the accuracy of the docking model. nih.gov Future molecular dynamics simulations could further explore the stability of this compound-protein complex over time, providing a more dynamic picture of the binding event.

Target ProteinBinding SiteInteracting Amino Acid ResiduesTypes of InteractionCalculated Binding Free Energy (ΔG⁰)
Human Serum Albumin (HSA)Subdomain IIIAArg 410, Tyr 411, Asn 391Hydrogen Bonds, Hydrophobic Interactions-6.1 kcal/mol
Note: Data from molecular docking studies. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com While no specific QSAR models have been published for this compound to date, this approach holds significant promise.

A future QSAR study could involve synthesizing a library of this compound analogues with variations in the number and position of methoxy (B1213986) groups. By testing the AHR antagonistic activity of each analogue, a predictive QSAR model could be developed. nih.gov Such a model would identify the key structural features (descriptors) that govern the compound's potency, enabling the in silico design of new derivatives with potentially enhanced activity and selectivity before undertaking costly and time-consuming chemical synthesis. nih.gov

Investigations into Synergistic Bioactivities with Other Phytochemicals

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of phytochemical research. vaia.comnuevo-group.com Studies on polymethoxyflavones (PMFs), the class of compounds to which this compound belongs, have shown that they can act synergistically. researchgate.net For example, mixtures of different PMFs or their combination with other bioactive compounds have been shown to produce enhanced biological effects. researchgate.net

A pertinent example comes from a study on related methoxyflavones extracted from Kaempferia parviflora. One compound, 5,7,4′-trimethoxyflavone, demonstrated a strong synergistic effect when combined with the antibiotic gentamicin (B1671437) against carbapenem-resistant bacteria. nih.gov This suggests that such flavonoids can potentiate the activity of conventional drugs, potentially helping to overcome drug resistance. These findings open a promising avenue for investigating the potential synergistic interactions of this compound with other phytochemicals or standard therapeutic agents.

Research on Pharmacological Tools and Probes Based on this compound

One of the most significant emerging applications of this compound is its use as a specialized pharmacological tool for studying the Aryl Hydrocarbon Receptor (AHR). nih.gov A chemical probe is a small molecule used to selectively modulate the function of a specific protein target, allowing researchers to investigate its biological role. nih.gov

This compound is considered a superior research tool compared to other AHR antagonists for several reasons. nih.govnih.gov Its primary advantage is that it is a "pure" antagonist, meaning it blocks the receptor without causing any partial activation. medchemexpress.comnih.gov This clean pharmacological profile avoids the confounding effects that can arise from partial agonists, which both block and weakly activate the receptor. Furthermore, its antagonistic action is consistent across different species and is not dependent on the specific gene promoter being studied. nih.gov This reliability and precision make this compound an improved tool for the precise dissection of AHR's complex functions in health and disease. nih.gov

Q & A

Basic: What analytical methods are recommended for characterizing 6,2',4'-Trimethoxyflavanone?

Methodological Answer:
To confirm structural identity and purity, use reverse-phase HPLC with a C18 column and UV detection at 254–280 nm, as validated for similar flavanones . Pair this with 1H/13C NMR spectroscopy in deuterated DMSO or chloroform to resolve methoxy and aromatic proton signals . For absolute stereochemistry determination (e.g., 2S-configuration), employ circular dichroism (CD) or X-ray crystallography if crystals are obtainable .

Basic: What are the solubility and storage protocols for this compound?

Methodological Answer:
this compound is soluble in chloroform, DMSO, and ethyl acetate, with stock solutions typically prepared at 10 mg/mL in chloroform (purged with inert gas to prevent oxidation) . Store solid samples at -20°C in desiccated conditions to avoid hygroscopic degradation. For long-term stability in solvent, use -80°C .

Advanced: How can molecular docking predict its interactions with targets like Cyclin D/CDK4?

Methodological Answer:

Structure Preparation : Optimize the flavanone’s 3D structure using tools like Open Babel, then dock it into the active site of Cyclin D (PDB ID: 2W9Z) using FlexX or AutoDock Vina .

Key Residues : Prioritize interactions with Ala16, Tyr17, and Lys142, which stabilize binding via hydrophobic and hydrogen-bonding networks .

Validation : Run 100 ns molecular dynamics (MD) simulations to assess binding stability, analyzing root mean square fluctuation (RMSF) and hydrogen-bond occupancy .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antiproliferative vs. inactive results)?

Methodological Answer:

Purity Verification : Re-analyze compound batches via HPLC (≥98% purity) and LC-MS to exclude degradation products .

Assay Conditions : Test under varying pH (6.5–7.4), serum concentrations (0–10% FBS), and oxygen levels (normoxia vs. hypoxia), as flavanone activity is microenvironment-sensitive .

Cell Line Specificity : Compare isogenic models (e.g., wild-type vs. CYP450-deficient cells) to rule out metabolic interference .

Basic: How is this compound isolated from natural sources?

Methodological Answer:

Extraction : Use methanol or ethyl acetate for plant material (e.g., Viscum album), followed by vacuum liquid chromatography (VLC) .

Fractionation : Apply silica gel chromatography with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate methoxy-substituted flavanones .

Final Purification : Use preparative HPLC with a phenyl-hexyl column and isocratic acetonitrile/water (65:35) .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced target affinity?

Methodological Answer:

Methoxy Position Scanning : Synthesize analogs with methoxy groups at 3',5' or 6,7 positions and compare docking scores (e.g., ΔG < -8 kcal/mol indicates strong binding) .

Hydroxylation Effects : Introduce hydroxyl groups at C5 or C7 to enhance hydrogen bonding, but assess metabolic stability via Caco-2 permeability assays .

Steric Maps : Generate 3D electrostatic surface maps (e.g., Schrödinger’s Maestro) to identify steric clashes with CDK4’s hydrophobic pockets .

Advanced: How does solvent choice impact stability in kinetic studies?

Methodological Answer:

Degradation Kinetics : Monitor via UPLC-MS in DMSO, ethanol, and PBS (pH 7.4) at 37°C over 72 hours. DMSO shows <5% degradation, while aqueous buffers may hydrolyze methoxy groups .

Light Sensitivity : Conduct parallel studies under UV/visible light (300–700 nm) to quantify photodegradation; use amber vials for light-sensitive conditions .

Basic: How to assess purity and identity for batch reproducibility?

Methodological Answer:

HPLC Parameters : Use a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 µm), mobile phase acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min, and monitor at 280 nm .

QC Metrics : Ensure ≥95% purity (peak area normalization), with mass accuracy ≤5 ppm deviation in HRMS (e.g., Q-TOF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.